molecular formula C5H8BrNO B6284315 1-bromo-2-isocyanato-2-methylpropane CAS No. 22220-60-6

1-bromo-2-isocyanato-2-methylpropane

Cat. No.: B6284315
CAS No.: 22220-60-6
M. Wt: 178
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Description

1-Bromo-2-isocyanato-2-methylpropane is a chemical compound with the molecular formula C₅H₈BrNO. It is a colorless liquid with a pungent odor and is primarily used as a reactive intermediate in organic syntheses. This compound belongs to the alkyl isocyanate family and is structurally related to other isocyanate compounds such as toluene diisocyanate and hexamethylene diisocyanate.

Preparation Methods

1-Bromo-2-isocyanato-2-methylpropane can be synthesized by reacting 2-bromo-2-methylpropyl alcohol with phosgene in the presence of pyridine. The reaction produces 2-bromo-2-methylpropyl isocyanate as the main product, which can be purified by distillation. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

1-Bromo-2-isocyanato-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with water, alcohols, and amines to form ureas and carbamates.

    Decomposition: The compound is sensitive to moisture and can decompose to produce hydrogen bromide and isocyanates.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are ureas and carbamates.

Scientific Research Applications

1-Bromo-2-isocyanato-2-methylpropane has been used in various scientific experiments as a reactive intermediate or crosslinking agent. It has been utilized to synthesize ureas, carbamates, and other organic compounds. Additionally, it has been employed in the preparation of polymers and coatings, particularly in the field of biomedical engineering.

Mechanism of Action

The mechanism of action of 1-bromo-2-isocyanato-2-methylpropane involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles to form ureas and carbamates. The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of hydrogen bromide.

Comparison with Similar Compounds

1-Bromo-2-isocyanato-2-methylpropane is structurally related to other isocyanate compounds such as toluene diisocyanate and hexamethylene diisocyanate. Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:

    Toluene Diisocyanate: Used in the production of polyurethane foams and coatings.

    Hexamethylene Diisocyanate: Used in the production of polyurethanes and as a crosslinking agent in coatings.

Properties

CAS No.

22220-60-6

Molecular Formula

C5H8BrNO

Molecular Weight

178

Purity

92

Origin of Product

United States

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